molecular formula C7H12N4O2 B2814829 2-Amino-3-(4,5-dimethyl-1,2,4-triazol-3-yl)propanoic acid CAS No. 1480461-04-8

2-Amino-3-(4,5-dimethyl-1,2,4-triazol-3-yl)propanoic acid

Cat. No.: B2814829
CAS No.: 1480461-04-8
M. Wt: 184.199
InChI Key: XSTXXIMMDFHXKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-3-(4,5-dimethyl-1,2,4-triazol-3-yl)propanoic acid is a synthetic organic compound that belongs to the class of amino acids It features a unique structure with a triazole ring, which is known for its stability and versatility in various chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(4,5-dimethyl-1,2,4-triazol-3-yl)propanoic acid typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and acyl chlorides under acidic conditions.

    Amino Acid Backbone Construction: The amino acid backbone is constructed by reacting the triazole intermediate with a suitable α-amino acid precursor, such as alanine, under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed on the triazole ring or the amino acid backbone, resulting in reduced forms of the compound.

    Substitution: The triazole ring allows for substitution reactions, where different substituents can be introduced to modify the compound’s properties.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products Formed:

    Oxidized Derivatives: Various oxidized forms of the triazole ring.

    Reduced Derivatives: Reduced forms of the triazole ring or amino acid backbone.

    Substituted Derivatives: Compounds with different substituents on the triazole ring.

Scientific Research Applications

2-Amino-3-(4,5-dimethyl-1,2,4-triazol-3-yl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential role in enzyme inhibition and as a probe for biological pathways.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Comparison with Similar Compounds

    2-Amino-3-(1,2,4-triazol-3-yl)propanoic acid: Lacks the dimethyl groups on the triazole ring.

    2-Amino-3-(4-methyl-1,2,4-triazol-3-yl)propanoic acid: Contains only one methyl group on the triazole ring.

    2-Amino-3-(5-methyl-1,2,4-triazol-3-yl)propanoic acid: Contains a methyl group at a different position on the triazole ring.

Uniqueness: The presence of two methyl groups on the triazole ring in 2-Amino-3-(4,5-dimethyl-1,2,4-triazol-3-yl)propanoic acid enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-amino-3-(4,5-dimethyl-1,2,4-triazol-3-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O2/c1-4-9-10-6(11(4)2)3-5(8)7(12)13/h5H,3,8H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSTXXIMMDFHXKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1C)CC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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